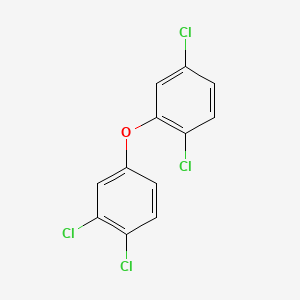

2,3',4',5-Tetrachlorodiphenyl ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2,3',4',5-tétrachlorodiphényléther est un composé organique de formule moléculaire C12H6Cl4O et d'une masse moléculaire de 307,99 g/mol . Il appartient à la famille des polychlorodiphényléthers (PCDE), connus pour leur persistance environnementale et leurs effets toxicologiques potentiels.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2,3',4',5-tétrachlorodiphényléther implique généralement la chloration du diphényléther. La réaction est réalisée dans des conditions contrôlées pour garantir une chloration sélective aux positions souhaitées. Les réactifs couramment utilisés dans ce processus comprennent le chlore gazeux et un solvant approprié tel que le tétrachlorure de carbone .

Méthodes de production industrielle

La production industrielle de 2,3',4',5-tétrachlorodiphényléther suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs et d'équipements de qualité industrielle pour obtenir des rendements et une pureté élevés. Les conditions de réaction sont optimisées pour minimiser les sous-produits et garantir une chloration efficace .

Analyse Des Réactions Chimiques

Types de réactions

Le 2,3',4',5-tétrachlorodiphényléther subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones chlorées.

Réduction : Les réactions de réduction peuvent conduire à la formation de diphényléthers moins chlorés.

Substitution : Des réactions de substitution nucléophile peuvent se produire, remplaçant les atomes de chlore par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme l'hydroxyde de sodium et l'hydroxyde de potassium sont utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Quinones chlorées.

Réduction : Diphényléthers moins chlorés.

Substitution : Divers diphényléthers substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Le 2,3',4',5-tétrachlorodiphényléther a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier le comportement des polychlorodiphényléthers dans diverses réactions chimiques.

Biologie : Étudié pour ses effets toxicologiques potentiels sur les organismes vivants.

Médecine : Étudié pour son utilisation potentielle dans le développement de nouveaux produits pharmaceutiques.

Industrie : Utilisé dans la production d'ignifugeants et d'autres produits chimiques industriels.

Mécanisme d'action

Le mécanisme d'action du 2,3',4',5-tétrachlorodiphényléther implique son interaction avec les composants cellulaires, conduisant à divers effets biologiques. Le composé peut se lier et activer le récepteur des hydrocarbures aromatiques (AhR), qui régule l'expression des gènes impliqués dans le métabolisme des xénobiotiques. Cette activation peut conduire à la production d'espèces réactives de l'oxygène (ROS) et à un stress oxydant subséquent .

Applications De Recherche Scientifique

2,3’,4’,5-Tetrachlorodiphenyl ether has several scientific research applications:

Chemistry: Used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.

Biology: Investigated for its potential toxicological effects on living organisms.

Medicine: Studied for its potential use in developing new pharmaceuticals.

Industry: Used in the production of flame retardants and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2,3’,4’,5-Tetrachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), which regulates the expression of genes involved in xenobiotic metabolism. This activation can lead to the production of reactive oxygen species (ROS) and subsequent oxidative stress .

Comparaison Avec Des Composés Similaires

Composés similaires

- 2,4,4',5-tétrachlorodiphényléther

- 2,3',4,5-tétrachlorodiphényléther

- 2,2',4,5'-tétrachlorodiphényléther

Unicité

Le 2,3',4',5-tétrachlorodiphényléther est unique en raison de son motif de chloration spécifique, qui influence sa réactivité chimique et son activité biologique. Comparé à d'autres composés similaires, il présente des propriétés distinctes qui le rendent adapté à des applications spécifiques dans la recherche et l'industrie .

Propriétés

Numéro CAS |

159553-67-0 |

|---|---|

Formule moléculaire |

C12H6Cl4O |

Poids moléculaire |

308.0 g/mol |

Nom IUPAC |

1,2-dichloro-4-(2,5-dichlorophenoxy)benzene |

InChI |

InChI=1S/C12H6Cl4O/c13-7-1-3-10(15)12(5-7)17-8-2-4-9(14)11(16)6-8/h1-6H |

Clé InChI |

MFTPXFIGIJCNJM-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1OC2=C(C=CC(=C2)Cl)Cl)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.